

# Application Notes and Protocols: Synthesis of N-Butyryl-N'-cinnamyl-piperazine

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Compound of Interest		
Compound Name:	N-Butyryl-N'-cinnamyl-piperazine	
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### **Abstract**

This document provides a detailed protocol for the synthesis of **N-Butyryl-N'-cinnamyl-piperazine**, a potent synthetic opioid and a key member of the cinnamylpiperazine class of compounds. The synthesis is a two-step process commencing with the formation of the intermediate N-cinnamylpiperazine, followed by its acylation to yield the final product. This protocol includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the synthesis workflow and its associated pharmacological context.

### Introduction

**N-Butyryl-N'-cinnamyl-piperazine**, also known as AP-237 or Bucinnazine, is a synthetic opioid characterized by a piperazine core with N-butyryl and N'-cinnamyl substitutions. First synthesized in the 1960s, it has been identified as a potent analgesic agent. The prototypical structure of **N-Butyryl-N'-cinnamyl-piperazine** serves as the foundation for a broader class of synthetic opioids. Its primary mechanism of action involves agonism at the  $\mu$ -opioid receptor. This document outlines a reliable method for its laboratory-scale synthesis.

## **Data Presentation**

## **Table 1: Physicochemical Data of Key Compounds**



Compound	Formula	Molecular Weight ( g/mol )	Boiling Point (°C)	Melting Point (°C)	Appearance
N- cinnamylpiper azine	C13H18N2	202.30	162-165 (4 mmHg)[1]	31-33[1]	Crystalline solid[1]
N-Butyryl-N'- cinnamyl- piperazine	C17H24N2O	272.39	203-207 (0.05 mmHg) [2]	-	Colorless viscous liquid[2]
N-Butyryl-N'- cinnamyl- piperazine HCl	C17H25CIN2O	308.85	-	184-187[2]	Colorless needles[2]

**Table 2: Summary of Reaction Parameters** 

Reaction Step	Reactant s	Solvent	Base	Temperat ure (°C)	Reaction Time	Yield (%)
Synthesis of N- cinnamylpi perazine	Piperazine, Cinnamyl chloride	Isopropano I	-	70[1]	3 hours[1]	56[1]
Synthesis of N- Butyryl-N'- cinnamyl- piperazine	N- cinnamylpi perazine, n-Butyryl chloride	Chloroform	Sodium bicarbonat e	Room Temperatur e[2]	Several hours[2]	73.8 (as HCl salt)[2]

# **Experimental Protocols**

The synthesis of **N-Butyryl-N'-cinnamyl-piperazine** is accomplished in two primary steps:

• Synthesis of N-cinnamylpiperazine



• Acylation of N-cinnamylpiperazine to form N-Butyryl-N'-cinnamyl-piperazine

## **Step 1: Synthesis of N-cinnamylpiperazine**

This procedure is adapted from established methods for the N-alkylation of piperazine.[1]

#### Materials:

- Piperazine, anhydrous (2.5 moles)
- Cinnamyl chloride (0.5 moles)
- Isopropanol (1 L)
- Chloroform (500 mL)
- Sodium hydroxide solution
- Water
- Potassium carbonate, anhydrous
- n-Hexane

#### Procedure:

- In a suitable reaction vessel, dissolve 2.5 moles of anhydrous piperazine in 1 L of isopropanol.
- To this solution, add 0.5 moles of cinnamyl chloride dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to 70°C and stir for 3 hours.[1]
- Remove the isopropanol by distillation under reduced pressure.
- Dissolve the resulting residue in 500 mL of chloroform.
- Wash the chloroform solution sequentially with sodium hydroxide solution and water.



- Dry the organic layer over anhydrous potassium carbonate and filter.
- Remove the chloroform by distillation in vacuo.
- The crude product is purified by sublimating the excess piperazine, followed by distillation of the residue to obtain N-cinnamylpiperazine.
- The product can be further purified by recrystallization from n-hexane.

## Step 2: Synthesis of N-Butyryl-N'-cinnamyl-piperazine

This acylation step is based on a patented procedure.[2]

#### Materials:

- N-cinnamylpiperazine (from Step 1) (6.5 g)
- n-Butyryl chloride (3.4 g)
- Sodium bicarbonate (2.7 g)
- Chloroform (100 mL)
- Water
- Sodium sulfate, anhydrous
- Dry benzene (for hydrochloride salt formation)
- · Dry hydrogen chloride gas

#### Procedure:

- In a reaction flask, combine 6.5 g of N-cinnamylpiperazine and 2.7 g of sodium bicarbonate in 100 mL of chloroform.
- To this stirred mixture, add a solution of 3.4 g of n-butyryl chloride in chloroform dropwise.
- Allow the reaction mixture to stir at room temperature for several hours.[2]



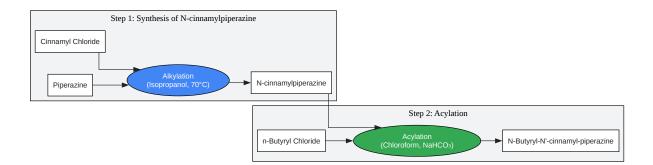
- Wash the chloroform solution with water.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the solution under reduced pressure to obtain a brown oil.
- Distill the oily product under a nitrogen stream to yield pure N-cinnamyl-4-n-butyrylpiperazine as a colorless viscous liquid (b.p. 203-207°C at 0.05 mmHg).[2]

Optional: Preparation of the Hydrochloride Salt

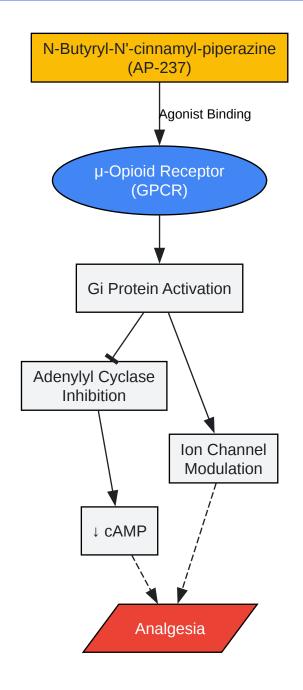
- Dissolve the purified liquid in 100 mL of dry benzene.
- Bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
- Collect the crystalline precipitate by filtration.
- Recrystallize the solid from an ethanol-ether mixture to obtain N-cinnamyl-4-propionyl piperazine hydrochloride as colorless needles (m.p. 184-187°C).[2]

# Visualizations Synthesis Workflow









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